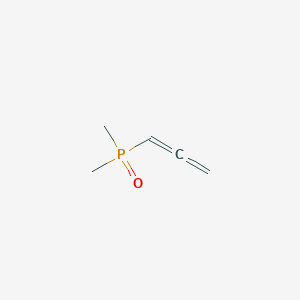
1-(Dimethylphosphoryl)propa-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylphosphoryl)propa-1,2-diene, also known as dimethyl (propa-1,2-dien-1-yl)phosphine oxide, is an organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a propa-1,2-diene structure, making it a unique and reactive molecule in organic chemistry.
Preparation Methods
The synthesis of 1-(Dimethylphosphoryl)propa-1,2-diene can be achieved through various methods. One common synthetic route involves the reaction of 3-acetoxypenta-1,4-diene with dimethylphosphorochloridate, followed by deacetylation to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base to facilitate the deacetylation step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Dimethylphosphoryl)propa-1,2-diene undergoes various chemical reactions due to its highly reactive diene structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
1-(Dimethylphosphoryl)propa-1,2-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of new compounds and as a cross-linker in polymer chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphoryl)propa-1,2-diene involves its interaction with molecular targets through its reactive diene structure. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. The phosphoryl group also plays a role in its reactivity, influencing the compound’s interaction with various molecular pathways .
Comparison with Similar Compounds
1-(Dimethylphosphoryl)propa-1,2-diene can be compared with other similar compounds, such as:
Dimethylphosphine oxide: Lacks the diene structure, making it less reactive in certain chemical reactions.
Propa-1,2-diene (Allene): Does not contain the phosphoryl group, resulting in different reactivity and applications.
Dimethylphosphorylpropane: Similar in structure but lacks the diene functionality, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a reactive diene structure and a phosphoryl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C5H9OP |
|---|---|
Molecular Weight |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h5H,1H2,2-3H3 |
InChI Key |
WHBCNBDHLNNSDI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


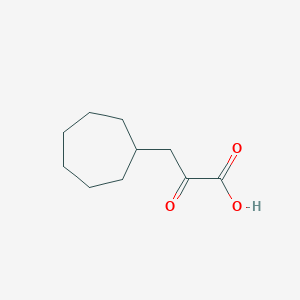

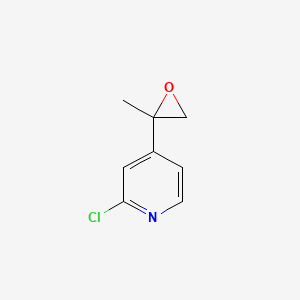

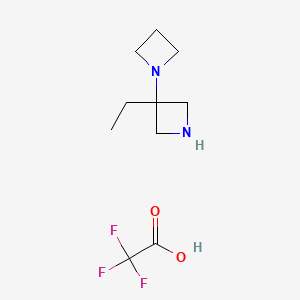

![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)
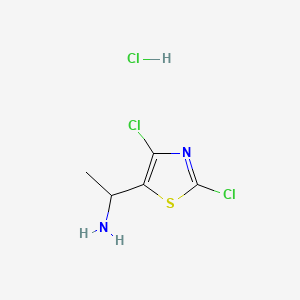
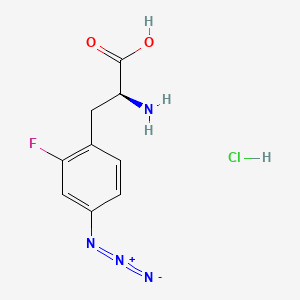
![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)

![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)

